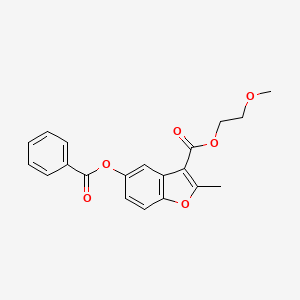

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate

Description

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzoyloxy substituent at position 5, a methyl group at position 2, and a 2-methoxyethyl ester at position 3 of the benzofuran core. Its synthesis typically involves esterification and substitution reactions, as seen in related benzofuran derivatives . The 2-methoxyethyl ester group enhances solubility in polar solvents compared to simpler alkyl esters, while the benzoyloxy moiety introduces steric and electronic effects that influence reactivity and biological interactions .

Properties

IUPAC Name |

2-methoxyethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-13-18(20(22)24-11-10-23-2)16-12-15(8-9-17(16)25-13)26-19(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHETVJONUSQRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with benzoyl chloride to form the benzoyloxy derivative. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzoyloxy group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The methoxyethyl and benzoyloxy groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate with analogous compounds:

Substituent Variations at Position 5

The benzoyloxy group at position 5 is a key feature of the target compound. Modifications to this group alter electronic and steric properties:

- 2-Methoxyethyl 5-[(2-chlorobenzoyl)oxy]-2-methylbenzofuran-3-carboxylate (CAS 637747-44-5): Incorporates a 2-chloro substituent on the benzoyloxy group, introducing electron-withdrawing effects. This enhances stability against nucleophilic attack compared to the unsubstituted benzoyloxy derivative .

- 2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 300556-89-2): Features a 4-methoxy group, which is electron-donating.

- Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methylbenzofuran-3-carboxylate: The 3,4-dimethoxy substituents create strong electron-donating effects, but this compound is noted for significant skin and respiratory irritation risks .

Ester Group Variations at Position 3

The 2-methoxyethyl ester distinguishes the target compound from simpler alkyl esters:

- Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate (CAS 308297-71-4): A methyl ester derivative with reduced steric hindrance, leading to higher crystallinity but lower lipophilicity compared to the 2-methoxyethyl analogue .

- Ethyl 5-(acetyloxy)-2-methylbenzofuran-3-carboxylate (CAS 842-39-7): The ethyl ester and acetyloxy group combination results in lower molecular weight (324.33 g/mol) and higher volatility .

Substituent Variations at Position 2

The methyl group at position 2 is conserved in most analogues, but exceptions exist:

- Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenylbenzofuran-3-carboxylate: Replaces the methyl group with a phenyl ring, significantly increasing steric bulk and altering π-π stacking interactions .

Research Findings and Implications

- Electron-donating groups (e.g., OCH₃ in ) improve solubility but may reduce metabolic stability .

- Ester Group Impact : The 2-methoxyethyl ester in the target compound offers a balance between lipophilicity and solubility, making it more suitable for drug delivery systems compared to methyl or ethyl esters .

- Safety Profiles : Compounds with halogenated or bulky substituents (e.g., ) often exhibit higher toxicity risks, necessitating careful handling .

Biological Activity

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its complex structure includes functional groups such as methoxyethyl, benzoyloxy, and carboxylate, which may contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O6, with a molecular weight of approximately 354.358 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities due to the presence of fused aromatic rings.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O6 |

| Molecular Weight | 354.358 g/mol |

| Structural Characteristics | Benzofuran core |

Antioxidant Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple functional groups in this compound suggests that it may also possess antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The interaction of this compound with specific enzymes could provide insights into its pharmacological potential. Preliminary studies suggest that compounds with benzofuran structures can inhibit enzymes involved in inflammatory pathways. This inhibition could lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Despite the lack of extensive literature specifically addressing the biological activity of this compound, related studies have provided valuable insights:

- Antioxidant Studies : A study on structurally similar benzofuran derivatives reported significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases.

- Antimicrobial Testing : Research conducted on benzofuran derivatives highlighted their effectiveness against various bacterial strains, paving the way for further exploration of this compound's antimicrobial potential.

- Enzyme Interaction Studies : Investigations into enzyme inhibition by benzofuran compounds revealed promising results in reducing inflammation markers, suggesting that this compound could be beneficial in treating inflammatory conditions.

Q & A

Q. How does its reactivity compare to analogs with different ester groups (e.g., ethyl vs. methoxyethyl)?

- Methoxyethyl esters : Higher hydrolytic stability (t = 24 h in PBS) vs. ethyl esters (t = 8 h) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.